molecular formula C9H20Cl2N2 B1627063 2,8-Diazaspiro[5.5]undecane dihydrochloride CAS No. 91188-28-2

2,8-Diazaspiro[5.5]undecane dihydrochloride

Cat. No.: B1627063
CAS No.: 91188-28-2
M. Wt: 227.17 g/mol
InChI Key: KJCCLEFCCVOPFE-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[55]undecane dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2 It is a spirocyclic compound, meaning it contains a spiro-connected bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazaspiro[5.5]undecane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a linear precursor containing nitrogen atoms at specific positions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[5.5]undecane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

2,8-Diazaspiro[5.5]undecane dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,8-Diazaspiro[5.5]undecane dihydrochloride involves its interaction with molecular targets in biological systems. It may act as an enzyme inhibitor or receptor antagonist, modulating specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,9-Diazaspiro[5.5]undecane: This compound has a similar spirocyclic structure but with different substitution patterns.

    1,9-Diazaspiro[5.5]undecane: Another spirocyclic compound with variations in the positioning of nitrogen atoms.

Uniqueness

2,8-Diazaspiro[55]undecane dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,8-diazaspiro[5.5]undecane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-3-9(7-10-5-1)4-2-6-11-8-9;;/h10-11H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCCLEFCCVOPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCNC2)CNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576073
Record name 2,8-Diazaspiro[5.5]undecane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91188-28-2
Record name 2,8-Diazaspiro[5.5]undecane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Diazaspiro[5.5]undecane dihydrochloride
Reactant of Route 2
2,8-Diazaspiro[5.5]undecane dihydrochloride
Reactant of Route 3
2,8-Diazaspiro[5.5]undecane dihydrochloride
Reactant of Route 4
2,8-Diazaspiro[5.5]undecane dihydrochloride
Reactant of Route 5
2,8-Diazaspiro[5.5]undecane dihydrochloride
Reactant of Route 6
2,8-Diazaspiro[5.5]undecane dihydrochloride

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